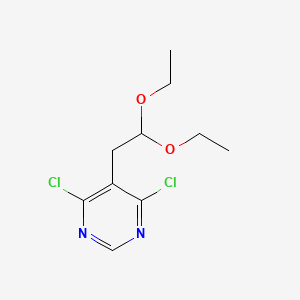

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

Description

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine is a heterocyclic compound with the molecular formula C10H14Cl2N2O2. This compound is characterized by the presence of two chlorine atoms and a diethoxyethyl group attached to a pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNPWLNJCHHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=CN=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599996 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14052-82-5 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine Core

The core 4,6-dichloropyrimidine moiety is prepared by chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction proceeds under controlled temperature, typically between 50°C and 110°C, until the hydroxyl content drops below 1%, indicating near-complete conversion to the dichloro derivative.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine + POCl3 + PCl5 | Heating at 50-110°C for 2 hours |

| 2 | Reaction mixture cooled to <30°C | Hydroxy groups replaced by chlorides |

| 3 | Decompression distillation to reclaim POCl3 | Recovery of chlorinating agent |

| 4 | Purification by solvent extraction or distillation | Isolation of 4,6-dichloropyrimidine core |

This method avoids the use of organic bases, which are traditionally employed but complicate recycling and increase waste. The use of POCl3 and PCl5 without organic bases improves environmental and economic aspects by enabling recycling of phosphorus oxychloride and reducing waste generation.

Representative Experimental Data from Patent CN103539747B

A Chinese patent (CN103539747B) outlines a robust preparation method for 4,6-dichloropyrimidines, which can be adapted for the target compound with the 5-substituent:

| Parameter | Condition/Value |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine (1 mol) |

| Phosphorus oxychloride (POCl3) | 2.0–3.0 mol per mol of dihydroxy-pyrimidine |

| Phosphorus pentachloride (PCl5) | ~2.0 mol per mol of dihydroxy-pyrimidine |

| Reaction temperature | 80–110 °C |

| Reaction time | ~2 hours |

| Hydroxy content at end | <1% (by HPLC) |

| Purification | Solvent extraction, distillation, or decompression distillation |

| Yield of 4,6-dichloropyrimidine | Up to 93.5% (content >99%) |

| Recovery of POCl3 | ~91.9% |

- Mixing 114 g of 4,6-dihydroxypyrimidine with 311.5 g POCl3 and 421.3 g PCl5.

- Heating at 105–110 °C for 2 hours.

- Cooling to 30 °C and performing decompression distillation to recover POCl3.

- Purification yields 4,6-dichloropyrimidine with 99.2% purity and 93.5% yield.

Comparative Analysis of Chlorination Methods

The modified method using POCl3 and PCl5 without organic bases is superior for preparing 4,6-dichloropyrimidines with higher yield, environmental friendliness, and operational simplicity.

Notes on Reaction Mechanism and Challenges

- The chlorination involves substitution of hydroxyl groups by chlorine via formation of intermediate phosphoryl complexes.

- The presence of the 5-(2,2-diethoxyethyl) substituent requires mild conditions to prevent its degradation.

- Classical chlorination methods often lead to low yields and difficult purification due to side reactions and the formation of complex mixtures.

- The modified method optimizes reagent ratios and temperature control to maximize yield and purity.

Summary Table of Preparation Method Parameters

| Step | Parameter | Value/Range |

|---|---|---|

| Starting material | 4,6-Dihydroxypyrimidine purity | ≥98% |

| Chlorinating agents ratio | POCl3 : 4,6-dihydroxy-pyrimidine | 2.0 – 3.0 molar ratio |

| Chlorinating agents ratio | PCl5 : 4,6-dihydroxy-pyrimidine | ~2.0 molar ratio |

| Reaction temperature | 80 – 110 °C | |

| Reaction time | ~2 hours | |

| Hydroxy content after reaction | <1% (HPLC monitored) | |

| Purification methods | Solvent extraction, distillation | |

| Product purity | 4,6-Dichloropyrimidine | >99% |

| Product yield | Up to 93.5% | |

| Recovery of POCl3 | ~91.9% |

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyrimidines, amines, and various carbon-carbon bonded compounds .

Scientific Research Applications

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloropyrimidine: Lacks the diethoxyethyl group, making it less versatile in certain synthetic applications.

5-(2,2-Diethoxyethyl)pyrimidine:

4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of the diethoxyethyl group, altering its chemical properties.

Uniqueness

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine is unique due to the presence of both chlorine atoms and the diethoxyethyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the context of enzyme inhibition and receptor interactions. This article aims to synthesize the available data on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of chlorine atoms and the diethoxyethyl group in its structure may enhance its lipophilicity and metabolic stability, making it a candidate for various biological applications .

Pharmacokinetics

The pharmacokinetic profile of organofluorine compounds suggests that modifications such as those found in this compound can enhance bioavailability and therapeutic efficacy. The lipophilic nature of such compounds often leads to improved membrane permeability and stability against metabolic degradation .

Antimicrobial Activity

Preliminary studies have shown that pyrimidine derivatives exhibit antimicrobial properties. Although specific data on this compound is scarce, similar compounds have been evaluated for their effectiveness against various bacterial strains. For example, certain derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.09 to >30 μg/mL .

Antitumor Potential

Pyrimidines have been extensively studied for their antitumor activities. Research indicates that some pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. While specific case studies on this compound are not available, the structural similarities with known antitumor agents suggest potential efficacy in this area .

Case Studies and Research Findings

- Antitubercular Activity : A study evaluated several pyrimidine derivatives for their antitubercular activity against Mycobacterium tuberculosis. Compounds were tested using an established XTT reduction assay, revealing significant activity in some derivatives .

- Synergistic Effects : In a study involving pyrazole derivatives (structurally related to pyrimidines), researchers found that combinations of these compounds with conventional chemotherapeutic agents like doxorubicin exhibited enhanced cytotoxicity in breast cancer cell lines . This suggests a potential for similar synergistic effects with this compound.

Q & A

Q. What are the common synthetic routes for 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine and its derivatives?

The synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, derivatives like 2-ethoxy-4,6-dichloropyrimidine are synthesized using organolithium reagents under controlled conditions. Key parameters include solvent selection (e.g., DMF or THF), base choice (e.g., potassium carbonate), and temperature optimization to improve yield and purity. Substitutions at the 2- or 5-positions can be achieved by varying electrophiles or protecting groups .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly for distinguishing substituents on the pyrimidine ring. X-ray crystallography provides definitive proof of regiochemistry and stereochemistry, as seen in studies of pyrimidine derivatives where intermolecular hydrogen bonding patterns were resolved. Mass spectrometry and IR spectroscopy further validate functional groups and molecular weight .

Q. How can researchers optimize reaction conditions for pyrimidine derivatization?

Systematic variation of solvents (polar vs. non-polar), bases (e.g., inorganic carbonates vs. organic amines), and heating methods (reflux vs. microwave-assisted) is essential. For instance, in the synthesis of 2-ethoxy-4,6-dichloropyrimidine derivatives, DMF with potassium carbonate at 60–80°C yielded optimal results. Parallel small-scale experiments help identify ideal conditions before scaling up .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., chloro) at the 4- and 6-positions direct electrophilic attacks to the 5-position. Computational tools like DFT calculations can predict reactive sites, while experimental validation via intermediate trapping (e.g., using isotopic labeling) clarifies mechanistic pathways .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

Discrepancies often arise from subtle differences in reaction setup (e.g., trace moisture, inert atmosphere integrity). Replicating studies with rigorous control of variables (e.g., solvent drying, catalyst purity) is critical. Analytical techniques like HPLC or GC-MS can detect minor byproducts that affect yield calculations. Case studies on pyrimidine synthesis highlight the role of kinetic vs. thermodynamic control in product formation .

Q. How are structure-activity relationships (SAR) evaluated for pyrimidine derivatives in biological studies?

SAR studies involve synthesizing analogs with systematic modifications (e.g., replacing chloro with fluoro or adding alkyl chains) and testing their bioactivity in in vitro assays (e.g., antimicrobial or anti-inflammatory screens). For example, amino-substituted pyrimidines exhibit enhanced biological activity due to improved hydrogen bonding with target proteins .

Q. What computational approaches predict the reactivity and stability of this compound?

Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes), while molecular dynamics studies evaluate stability in solution. Quantum mechanical calculations (e.g., Hammett constants) predict substituent effects on reaction rates. These methods guide the design of derivatives with tailored properties .

Q. How are degradation pathways and stability under physiological conditions analyzed?

Accelerated stability studies (e.g., exposure to heat, light, or varying pH) combined with LC-MS identify degradation products. For instance, hydrolysis of the diethoxyethyl group in aqueous media can generate carboxylic acid derivatives, which are characterized via comparative NMR and HPLC profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.